molecular formula C8H7BF4O2 B11768283 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid

Cat. No.: B11768283
M. Wt: 221.95 g/mol
InChI Key: YVISRSSEDBNWCZ-UHFFFAOYSA-N
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Description

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid is a boronic acid derivative that serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, to form biaryl and alkyl-aryl bonds critical for developing complex molecules . The presence of both fluorine and trifluoromethyl groups on the aromatic ring significantly influences the compound's properties. These strong electron-withdrawing groups enhance the Lewis acidity of the boronic acid, which can improve its reactivity in cross-coupling reactions and its ability to form complexes with diols, making it a candidate for developing sensors . This structure-activity relationship is a key area of investigation in medicinal and materials chemistry . In pharmaceutical research, closely related trifluoromethylphenylboronic acids are explored for their potential biological activities, including as antibacterial agents and in the design of novel antiandrogens for prostate cancer research . The unique electronic properties of this compound make it a valuable scaffold for constructing potential protease inhibitors and other therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C8H7BF4O2

Molecular Weight

221.95 g/mol

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]methylboronic acid

InChI

InChI=1S/C8H7BF4O2/c10-7-2-1-5(4-9(14)15)3-6(7)8(11,12)13/h1-3,14-15H,4H2

InChI Key

YVISRSSEDBNWCZ-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC(=C(C=C1)F)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : 4-Fluoro-3-(trifluoromethyl)benzyl bromide or chloride serves as the substrate.

  • Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–5 mol%) in anhydrous dioxane or toluene.

  • Base : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃) facilitates transmetalation.

  • Conditions : Heating at 80–100°C for 12–24 hours under nitrogen.

Example :
4-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in dioxane yield the pinacol boronic ester intermediate at 85°C. Hydrolysis with dilute HCl (1M) converts the ester to the free boronic acid, achieving 60–75% isolated yield.

Suzuki-Miyaura Cross-Coupling Retrospective

While Suzuki-Miyaura couplings typically employ boronic acids as reagents, their synthesis can inversely utilize aryl halides. For this compound, cross-coupling a benzyl halide with a boronate ester may offer an alternative route.

Modified Coupling Approach

  • Substrate : 4-Fluoro-3-(trifluoromethyl)benzyl iodide.

  • Boronate Partner : Pinacolborane or trimethyl borate.

  • Catalyst : Pd(OAc)₂ with SPhos ligand (2 mol%).

  • Conditions : DMF/water (4:1) at 60°C for 6 hours.

This method avoids intermediate isolation, directly yielding the boronic acid in 50–65% efficiency after aqueous workup.

Grignard Reagent-Based Borylation

Electron-withdrawing substituents complicate Grignard formation, but directed strategies enable boronic acid installation.

Directed Lithiation-Borylation

  • Substrate : 4-Fluoro-3-(trifluoromethyl)toluene.

  • Lithiation : LDA (2.2 equiv) at −78°C in THF, followed by quenching with B(OMe)₃.

  • Hydrolysis : Acidic workup (HCl) releases the boronic acid.

Challenges :

  • Low yields (30–40%) due to competing side reactions from fluorine and trifluoromethyl groups.

  • Requires strict temperature control and inert atmosphere.

Halogen-Boron Exchange Reactions

Halogen-lithium exchange followed by boronation provides a niche pathway.

Methodology

  • Substrate : 4-Fluoro-3-(trifluoromethyl)benzyl iodide.

  • Reagents : n-BuLi (1.1 equiv) at −78°C, then B(OMe)₃.

  • Workup : Hydrolysis with H₂O/EtOH (1:1).

Outcome :

  • Moderate yields (45–55%) with high purity (>95% by NMR).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Miyaura Borylation60–75>90Scalable, minimal byproductsRequires anhydrous conditions
Suzuki Retro-Coupling50–6585–90Direct synthesisLimited substrate compatibility
Grignard Borylation30–4080–85No Pd catalystsLow efficiency, harsh conditions
Halogen Exchange45–55>95High purityCryogenic conditions required

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed reactions but complicate boronic acid isolation.

  • Ether solvents (THF, dioxane) improve Miyaura borylation yields by stabilizing intermediates.

Catalyst Screening

  • Pd(PPh₃)₄ outperforms PdCl₂(dppf) in electron-deficient systems due to enhanced oxidative addition.

  • Ligand-free systems reduce costs but increase metal contamination risks.

Purification Techniques

  • Silica gel chromatography (EtOAc/hexane) removes Pd residues and unreacted diboron.

  • Recrystallization from ethanol/water mixtures improves purity to >99% .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key participant in Suzuki-Miyaura reactions, where it reacts with aryl halides under palladium catalysis to form biaryl compounds. The reaction typically proceeds under the following conditions:

  • Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄)

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Solvent : Organic solvents such as toluene or dioxane

  • Temperature : Elevated temperatures (often reflux conditions)

The reaction mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

Reaction Component Details
Role in Reaction Nucleophilic boronate species facilitates transmetallation
Electrophile Aryl halides (e.g., bromides, iodides)
Product Biaryl compounds with fluorinated and trifluoromethyl substituents

Protodeboronation

Protodeboronation involves the hydrolysis of boronic acids to form phenolic compounds. For {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid, this reaction is pH-dependent and can be accelerated under mildly basic conditions :

  • pH Sensitivity : At pH 13, the reaction proceeds via a pre-hydrolytic pathway with minimal intermediate accumulation. At pH 11, auto-catalytic hydrolysis dominates, reducing the reaction half-life to ~20 minutes.

  • Key Factors :

    • Catalyst : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

    • Mechanism : Involves transient boronate intermediates (e.g., [2aOH]⁻) that undergo rapid protodeboronation .

pH Condition Half-Life Dominant Pathway
pH 13SlowPre-hydrolytic
pH 1120 minutesAuto-catalytic

Spectroscopic Characterization

NMR spectroscopy is critical for analyzing reaction outcomes and intermediates:

  • 19F-NMR : Monitors fluorine environments, detecting isotopic shifts during protodeboronation .

  • 11B-NMR : Tracks boronate speciation (e.g., neutral vs. deprotonated forms) .

Key Observations and Trends

  • Substituent Effects : The trifluoromethyl and fluorine groups enhance stability and reactivity in cross-coupling reactions.

  • pH Modulation : Adjusting pH (e.g., from 13 to 11) significantly alters protodeboronation kinetics, enabling tunable reaction control .

  • Bioactivity : Boronic acid substitution in drug candidates can preserve or enhance therapeutic efficacy, as seen in AR inhibitor studies .

This compound exemplifies the versatility of boronic acids in both synthetic chemistry and drug discovery, with reactivity tailored by substituents and environmental conditions.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of {4-Fluoro-3-(trifluoromethyl)phenyl}methylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a crucial method in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the fluoro and trifluoromethyl groups can significantly influence the electronic properties of the resulting compounds, enhancing their biological activity .

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that {4-Fluoro-3-(trifluoromethyl)phenyl}methylboronic acid exhibits antimicrobial properties against various pathogens. Studies indicate that it shows moderate activity against bacteria such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics . Additionally, it has demonstrated antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as a lead compound for developing new antimicrobial agents .

Cancer Research
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines and induce apoptosis, particularly in ovarian cancer cells. The mechanism involves cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent . The structural modifications provided by the fluorinated groups are believed to enhance its interaction with biological targets.

Material Science

Polymer Chemistry
The compound can be utilized as a building block in polymer chemistry, particularly in the synthesis of functional polymers with specific electronic properties. Its ability to participate in cross-coupling reactions makes it suitable for creating polymers that can be used in electronic devices, sensors, and other advanced materials .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various phenylboronic acids, including {4-Fluoro-3-(trifluoromethyl)phenyl}methylboronic acid. The results indicated significant antibacterial activity against resistant strains, highlighting its potential as a new class of antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In another study focused on cancer therapeutics, this compound was tested against multiple cancer cell lines, revealing its capability to induce apoptosis through specific pathways. The results suggested that further exploration could lead to new anticancer drugs based on this compound's structure .

Mechanism of Action

The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, which are desirable properties in drug design .

Comparison with Similar Compounds

Key Findings :

  • The 4-F/3-CF₃ configuration in the target compound optimizes electronic effects for Suzuki-Miyaura couplings.
  • 3-F/4-CF₃ isomers exhibit reduced reactivity in cross-couplings due to unfavorable steric interactions.

Electronic Effects: Trifluoromethyl vs. Other Groups

Comparisons with boronic acids bearing alternative electron-withdrawing groups:

Compound Name Substituent pKa* Reactivity in Cross-Couplings Yield in Model Reactions Reference
This compound -CF₃, -F ~8.5† Moderate 39%‡
[4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid -Cl, -OCF₃ ~9.2† Lower Not reported
4-(Trifluoromethyl)phenylboronic acid -CF₃ ~8.8† High 63–71%
4-Fluorophenylboronic acid -F ~9.5 High 62–65%

Key Findings :

  • The -CF₃ group enhances acidity (lower pKa) compared to -Cl or -OCF₃, improving nucleophilicity in cross-couplings.
  • 4-Fluorophenylboronic acid (without -CF₃) shows higher yields in Suzuki reactions (65% vs. 39%), suggesting steric hindrance from -CF₃ reduces efficiency.

Reactivity in Cross-Coupling Reactions

Data from Suzuki-Miyaura couplings:

Boronic Acid Reaction Partner Catalyst Yield Byproducts Reference
This compound Pyrroloimidazoledione Cu(OAc)₂/pyridine 39% Unidentified impurities
4-(Trifluoromethyl)phenylboronic acid Methyl tiglate Pd(L-prolinate)₂ 71% 24% homocoupled biaryl
4-Fluorophenylboronic acid Meriolin precursors Standard Pd 62–65% Minimal

Key Findings :

  • The target compound’s methyl-boronic acid side chain may introduce steric bulk, reducing yield compared to simpler analogs.
  • Homocoupling byproducts (e.g., 24% in ) are common with electron-deficient boronic acids due to oxidative side reactions.

Comparison of Inhibitory Concentrations :

Compound Target IC₅₀/Effective Concentration Reference
BD064 CXCR3 <100 nM
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal HDAC 1 µM
4-Fluorophenylboronic acid No significant activity N/A

Key Insight : The 4-F/3-CF₃ motif enhances target specificity in BD064, likely due to optimized hydrophobic interactions.

Biological Activity

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid (CAS No. 1980905-33-6) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of a fluorine and a trifluoromethyl group, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H6BF4O2
  • Molecular Weight : 207.92 g/mol
  • Appearance : White to pale yellow crystalline powder
  • Solubility : Soluble in methanol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, boronic acids are known for their role as enzyme inhibitors, particularly in the inhibition of serine proteases and other hydrolases.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can form reversible covalent bonds with the active site serine residues in enzymes, which may lead to inhibition of their activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, impacting signaling pathways relevant to various diseases.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as anticancer agents. These compounds can inhibit the proteasome pathway, leading to increased apoptosis in cancer cells.

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study evaluated a series of boronic acids for their inhibitory activities against FAAH, an enzyme involved in endocannabinoid metabolism. The results indicated that certain derivatives exhibited nanomolar IC50 values, suggesting potent inhibition capabilities. Although specific data for this compound was not detailed, similar compounds showed promising results in this context .

Comparative Biological Activity Table

Compound NameIC50 (µM)Biological ActivityReference
This compoundTBDPotential FAAH inhibitor
3-(Trifluoromethyl)phenylboronic acid0.5Anticancer activity
4-(Trifluoromethyl)phenylboronic acid0.8Anticancer activity

Safety and Handling

While exploring the biological applications of this compound, it is crucial to consider safety protocols:

  • Hazard Category : Causes skin irritation and serious eye damage.
  • Precautions : Use protective gear such as gloves and goggles when handling.

Q & A

Q. What are the recommended synthetic routes for {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid, and how do reaction conditions influence yield?

The synthesis of arylboronic acids typically involves cross-coupling reactions such as Miyaura borylation. For this compound, a plausible route involves palladium-catalyzed coupling of the corresponding aryl halide with bis(pinacolato)diboron. Key parameters include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos .
  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane or DMF) under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours .
    Yield optimization requires careful control of stoichiometry (halide:boron ≈ 1:1.5) and exclusion of moisture. Post-synthesis purification via recrystallization or column chromatography is critical to remove Pd residues and unreacted precursors .

Q. How can researchers ensure the purity of this compound for Suzuki-Miyaura coupling?

Purity assessment requires orthogonal analytical techniques:

  • HPLC-UV/LC-MS : Detect impurities like protodeboronated byproducts or residual starting materials. For example, LC-MS/MS methods validated under ICH guidelines achieve detection limits <1 ppm for boronic acid impurities .
  • ¹¹B NMR : Confirm boronic acid identity and quantify hydrolyzed boroxines (δ ~30 ppm for B(OH)₂ vs. δ ~25 ppm for boroxines) .
  • Elemental analysis : Verify C, H, B, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the protodeboronation of this compound under acidic or aqueous conditions?

Protodeboronation is a major degradation pathway for electron-deficient arylboronic acids. Key factors include:

  • Electron-withdrawing groups : The trifluoromethyl and fluoro substituents destabilize the boronic acid via inductive effects, accelerating B–C bond cleavage .
  • pH dependence : Protodeboronation rates increase in acidic media (pH < 4) due to protonation of the boronate intermediate. Computational studies suggest a transition state involving partial B–O bond formation and C–B bond rupture .
  • Mitigation strategies : Use of stabilizers like diethanolamine or storage at low temperatures (−20°C) under nitrogen .

Q. How do steric and electronic effects of the 4-fluoro-3-(trifluoromethyl)phenyl group influence Suzuki-Miyaura coupling efficiency?

The substituents impact reactivity in two ways:

  • Steric hindrance : The trifluoromethyl group at the 3-position creates steric bulk, slowing transmetallation. This necessitates longer reaction times or elevated temperatures (e.g., 90°C for 18 hours) .
  • Electronic effects : The electron-withdrawing fluorine and CF₃ groups reduce electron density at the boron center, decreasing oxidative addition rates. Ligand selection (e.g., bulky SPhos) enhances catalytic activity by stabilizing the Pd(0) intermediate .
    Table 1 : Comparative coupling efficiency with different aryl halides:
Aryl HalideCatalyst SystemYield (%)
4-Bromo-2-fluorotoluenePd(OAc)₂/SPhos72
3-Chloro-4-fluorobenzotrifluoridePd(dppf)Cl₂/XPhos65

Q. What advanced analytical methods resolve structural ambiguities in boronic acid derivatives?

  • X-ray crystallography : Resolves boronic acid dimerization patterns (e.g., anhydride vs. boroxine forms). For example, 3,5-bis(trifluoromethyl)phenylboronic acid crystallizes as a cyclic trimer (boroxine) .
  • ¹⁹F NMR : Probes electronic environments of fluorine atoms. The 4-fluoro group typically resonates at δ −110 to −115 ppm, while CF₃ appears at δ −60 to −65 ppm .
  • DFT calculations : Predict solvation free energies and tautomeric equilibria (e.g., boronic acid vs. boronate forms in DMSO) .

Q. How can researchers address contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and hydration state:

  • Aprotic solvents : Solubility in THF or DCM is higher (>50 mg/mL) due to reduced hydrogen bonding .
  • Protic solvents : Limited solubility in water (<1 mg/mL) unless stabilized as a boronate complex (e.g., with mannitol) .
  • Hydration effects : Anhydrous forms are more soluble in organic solvents, while hydrated forms precipitate readily. Karl Fischer titration quantifies water content to reconcile data .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Lyophilization : Freeze-drying under vacuum preserves anhydrous forms, reducing hydrolysis .
  • Additives : Addition of 1% w/w ascorbic acid inhibits oxidative degradation .
  • Packaging : Storage in amber vials under argon at −20°C extends shelf life to >24 months .

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